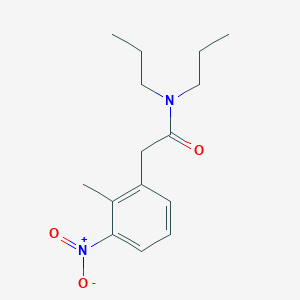

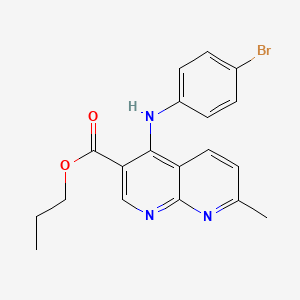

2-(2-甲基-3-硝基苯基)-N,N-二丙基乙酰胺

描述

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided papers. For instance, a new series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antimicrobial activities, showing broad-spectrum activity against several microorganisms . Additionally, the synthesis of N-(2-Methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide was carried out, and their structural and vibrational characteristics were determined using spectroscopic methods and quantum chemical studies . A novel series of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides were synthesized via an improved Dakin–West reaction, catalyzed by trifluoroacetic acid, providing a more cost-effective and simpler method .

Molecular Structure Analysis

The molecular structure of N-(2-Methylphenyl)acetamide was found to be slightly twisted with respect to the 2-methylphenyl substituent, and its conformation was closely related to that of the unsubstituted N-phenylacetamide . In contrast, the conformation of the N—H bond in 2-Chloro-N-(3-methylphenyl)acetamide was syn to the meta-methyl group, which differs from the anti conformation observed in similar compounds . The effect of substituents on the crystal structures of various N-(Substitutedphenyl)-2,2,2-trichloroacetamides was also analyzed, revealing that electron-withdrawing groups and N-chlorination significantly affect bond distances and angles .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide. However, they do discuss the synthesis and reactions of related acetamide compounds. For example, the Dakin–West reaction was used to synthesize a series of acetamides, indicating the versatility of acetamide derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives were characterized using various spectroscopic techniques. The vibrational characteristics of N-(2-Methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated, and the influence of the methyl group on the characteristic frequencies of the amide group was noted . The solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide was studied, showing that the molecule forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds . Additionally, the crystal structures of various substituted acetamides were determined, providing insights into their geometric parameters .

科学研究应用

抗疟疾活性

Werbel et al. (1986) 进行的研究探讨了与2-(2-甲基-3-硝基苯基)-N,N-二丙基乙酰胺相关的一系列化合物的合成。他们在小鼠的Plasmodium berghei中展示了显著的抗疟疾活性,表明这些化合物有潜力进行人类临床试验。

代谢研究

Goda et al. (2006) 的研究聚焦于氟他胺的代谢,该化合物在结构上与2-(2-甲基-3-硝基苯基)-N,N-二丙基乙酰胺相关。这项研究揭示了在人类肝微粒体中的代谢途径和反应性有毒代谢物的形成。

结构分析

Gowda et al. (2007) 的研究分析了2-氯-N-(3-甲基苯基)乙酰胺的结构,该化合物与2-(2-甲基-3-硝基苯基)-N,N-二丙基乙酰胺具有类似的结构框架。这为这类化合物的构象和几何参数提供了宝贵信息。

光反应研究

Watanabe等人(2015)调查了 the photoreactions of flutamide,与2-(2-甲基-3-硝基苯基)-N,N-二丙基乙酰胺密切相关。这项研究揭示了在不同溶剂中的不同光反应,有助于了解这类化合物在光照下的行为。

杂环化合物研究

Krivoruchka等人(2004)研究了 solvatochromism of heteroaromatic compounds,包括与2-(2-甲基-3-硝基苯基)-N,N-二丙基乙酰胺类似的化合物。他们研究了双叉氢键对红外光谱和偶极矩的影响,有助于理解这类分子的溶剂化效应。

合成和生物测试

Sayed等人(2021)对 nitrophenyl-group-containing heterocycles 进行了研究,这些化合物在结构上与2-(2-甲基-3-硝基苯基)-N,N-二丙基乙酰胺相关。这项研究包括合成、表征和评估抗癌和抗氧化性能,扩展了对这类化合物生物活性的理解。

安全和危害

属性

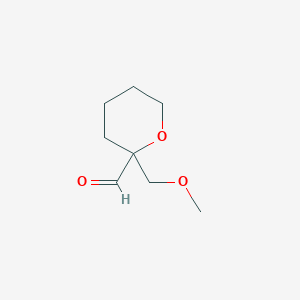

IUPAC Name |

2-(2-methyl-3-nitrophenyl)-N,N-dipropylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-4-9-16(10-5-2)15(18)11-13-7-6-8-14(12(13)3)17(19)20/h6-8H,4-5,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRNUPMXKFVATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2551405.png)

![Methyl 4-(3-chlorophenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2551415.png)

![1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B2551416.png)

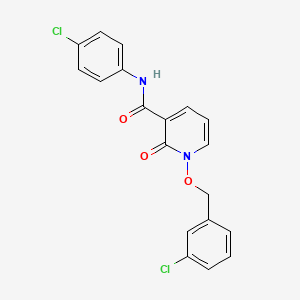

![2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2551421.png)